molecular formula C10H12O3 B1295994 2-(3-Methylphenoxy)propanoic acid CAS No. 25140-95-8

2-(3-Methylphenoxy)propanoic acid

Cat. No.: B1295994
CAS No.: 25140-95-8
M. Wt: 180.2 g/mol
InChI Key: NVECNFGARHPBLU-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by a 3-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenoxy)propanoic acid typically involves the reaction of 3-methylphenol with an appropriate propanoic acid derivative. One common method is the esterification of 3-methylphenol with 2-bromopropanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylphenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Products may include 3-methylphenoxyacetic acid or 3-methylphenoxyacetone.

    Reduction: The major product is 2-(3-methylphenoxy)propanol.

    Substitution: Products depend on the specific substitution reaction, such as 3-methyl-4-nitrophenoxypropanoic acid for nitration.

Scientific Research Applications

2-(3-Methylphenoxy)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Comparison with Similar Compounds

  • 3-(2-Methylphenoxy)propanoic acid
  • 3-(4-Methylphenoxy)propanoic acid
  • 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Comparison: 2-(3-Methylphenoxy)propanoic acid is unique due to the position of the methyl group on the phenoxy ring. This positional difference can influence the compound’s reactivity and interaction with biological targets. For example, 3-(2-Methylphenoxy)propanoic acid may have different binding affinities or reaction rates compared to this compound, highlighting the importance of molecular structure in determining chemical behavior.

Properties

IUPAC Name

2-(3-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVECNFGARHPBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948004
Record name 2-(3-Methylphenoxy)propanoic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25140-95-8
Record name 2-(3-Methylphenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25140-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, 2-(m-tolyloxy)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methylphenoxy)propanoic acid
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